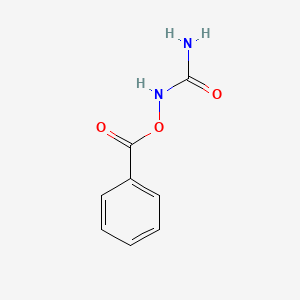

(Carbamoylamino) benzoate

Description

Historical Context and Early Investigations of Carbamoyl (B1232498) Benzoate (B1203000) Derivatives

The journey into understanding carbamoyl benzoate derivatives is intrinsically linked to the broader history of carbamate (B1207046) chemistry. Carbamates, esters of the unstable carbamic acid, have been a subject of scientific curiosity for over a century. nih.gov Early investigations into carbamate synthesis were marked by the development of foundational reactions that are still relevant today. Traditional methods for forming the carbamate linkage include the Hofmann, Curtius, and Lossen rearrangements, which all proceed through an isocyanate intermediate. wikipedia.orgacs.org

The first significant application of carbamates emerged in the mid-20th century with their widespread use as agricultural pesticides, beginning with the registration of Carbaryl in 1959. nih.gov This era marked a turning point, demonstrating the potent biological activity of the carbamate functional group and paving the way for its exploration in other fields. The discovery of the natural carbamate ester, physostigmine, in 1864, and its initial use for treating glaucoma, laid the early groundwork for the medicinal applications of this chemical class. nih.gov These pioneering efforts in synthesis and application provided the fundamental knowledge base for the subsequent, more targeted investigations into specific derivatives like (Carbamoylamino) benzoate.

Significance of the Carbamoyl-Benzoate Motif in Organic Chemistry

The carbamoyl-benzoate motif, which combines a carbamate group with a benzoate structure, holds considerable significance in various domains of organic chemistry due to its unique structural and electronic properties. The carbamate group is often considered a hybrid of an amide and an ester, conferring upon it a high degree of chemical and proteolytic stability. nih.govresearchgate.net This stability, coupled with its ability to participate in hydrogen bonding, makes the carbamate moiety an excellent peptide bond surrogate in medicinal chemistry. acs.orgresearchgate.net

This strategic replacement can enhance a molecule's ability to permeate cell membranes and modulate interactions with biological targets like enzymes and receptors. acs.org Consequently, carbamate derivatives are integral to the design of numerous therapeutic agents and prodrugs, where they can improve a parent compound's stability and pharmacokinetic profile. nih.govacs.org

Beyond medicine, the carbamoyl-benzoate structure is relevant in materials science and analytical chemistry. Carbamate and benzoate derivatives of natural polymers like cellulose (B213188) and amylose (B160209) have shown exceptional capabilities as chiral selectors for chromatographic separations, a critical process in the analysis and preparation of enantiomerically pure compounds. wikipedia.org Furthermore, the carbamate linkage is the fundamental repeating unit in polyurethanes, one of the most versatile classes of polymers. wikipedia.org The inherent properties of the carbamoyl-benzoate motif thus provide a versatile scaffold for chemists to build upon for a wide range of applications.

Table 1: Key Properties and Applications of the Carbamoyl-Benzoate Motif

| Property/Application | Description | Key References |

| Chemical Stability | The motif exhibits good chemical and proteolytic stability due to the resonance between the amide and ester functionalities. | acs.org, nih.gov, researchgate.net |

| Peptide Bond Mimic | It serves as a bioisostere for the peptide bond, used to increase the stability and cell permeability of peptide-based drugs. | acs.org, researchgate.net |

| Prodrug Design | The carbamate can be used to mask functional groups in a drug molecule, improving its delivery and release profile. | acs.org, nih.gov |

| Hydrogen Bonding | The N-H and C=O groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. | acs.org |

| Chiral Recognition | Derivatives are used in creating chiral stationary phases for the separation of enantiomers in chromatography. | wikipedia.org |

| Polymer Chemistry | The carbamate linkage is the basis for polyurethane polymers. | wikipedia.org |

Overview of Contemporary Research Trajectories for this compound

Modern research into this compound and its derivatives is characterized by a drive towards greater efficiency, sustainability, and novel applications. A significant focus of contemporary studies is the development of new synthetic methodologies that are milder and more efficient than traditional routes. organic-chemistry.org This includes the exploration of one-pot reactions and the use of photocatalysis to generate carbamates, avoiding harsh reagents and reaction conditions. organic-chemistry.org

In the realm of medicinal chemistry, researchers are actively designing and synthesizing novel this compound derivatives to probe biological systems. For instance, recent studies have explored N-3-benzoic-,N′,N′-diethyl carbamate for its antioxidant properties. researchgate.net Other research has focused on synthesizing and characterizing complex derivatives, such as those incorporating heterocyclic rings, to investigate their three-dimensional structure and potential as enzyme inhibitors. researchgate.net The synthesis of benzoate derivatives with potential neuroprotective activities similar to nerve growth factor is another active area of investigation. google.com

Furthermore, the application of carbamate derivatives continues to expand into new areas. There is ongoing research into the use of carbamate-based compounds as chemical nerve agents, which necessitates the development of new detection methods and a deeper understanding of their toxicological profiles. nih.govmdpi.com The microbial degradation of carbamates is also being studied to develop bioremediation strategies for these compounds in the environment. novapublishers.com

Table 2: Examples of Modern Synthetic Methods for Carbamate Derivatives

| Method | Description | Advantages | Key References |

| One-Pot Carbonylimidazolide Reaction | A nucleophile is reacted with carbonylimidazolide in water to form carbamates, ureas, or thiocarbamates. | High purity, simple filtration, no inert atmosphere required. | organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Aryl chlorides or triflates are coupled with sodium cyanate (B1221674) in the presence of an alcohol. | Provides direct access to aryl carbamates and S-thiocarbamates. | organic-chemistry.org |

| Indium Triflate Catalysis | Alcohols react with urea (B33335) using indium triflate as a catalyst. | Eco-friendly carbonyl source, good to excellent yields, simple workup. | organic-chemistry.org |

| Photocatalyzed Oxidative Decarboxylation | Oxamic acids are converted to an isocyanate intermediate using blue-light irradiation and a photocatalyst, which is then trapped by an alcohol. | Avoids the direct handling of toxic isocyanates. | organic-chemistry.org |

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is broad, spanning multiple disciplines with a range of objectives. A primary goal is the continued development of novel and efficient synthetic routes. This includes creating methods that are more environmentally benign, have a higher atom economy, and allow for the construction of increasingly complex molecular architectures. organic-chemistry.org

In medicinal chemistry, the objective is to design and discover new therapeutic agents. Researchers are investigating how modifications to the this compound structure affect biological activity, with the aim of developing new drugs for a variety of diseases. nih.govresearchgate.net This involves quantitative structure-activity relationship (QSAR) studies to understand the interplay between the molecule's steric, electronic, and hydrophobic properties and its biological function. researchgate.net

From a materials science perspective, the goal is to create new functional materials. This includes the development of advanced polymers with tailored properties and novel chiral stationary phases for more effective analytical separations. wikipedia.orgwikipedia.org

Finally, a significant objective across all areas is the fundamental understanding of the chemical and physical properties of these compounds. This includes studying their reaction mechanisms, conformational preferences, and interactions at a molecular level, which provides the foundational knowledge needed to drive innovation in all applied fields. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(carbamoylamino) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(12)10-13-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYZDHTZJQGPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Carbamoylamino Benzoate

Classical Synthesis Approaches for (Carbamoylamino) benzoate (B1203000) and its Analogues

Traditional synthetic routes to (carbamoylamino) benzoates are built upon fundamental organic reactions that have been refined over decades. These methods are characterized by their reliability and broad applicability, often serving as the foundation for more complex, multi-step syntheses.

The formation of the benzoate ester is a critical step in the synthesis. This is typically achieved by reacting a carboxylic acid precursor, namely a (carbamoylamino)benzoic acid, with an alcohol.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the (carbamoylamino)benzoic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is reversible, and the equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. researchgate.net

Another well-established technique involves the use of a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC). google.com This method allows the esterification to proceed under milder conditions. The carboxylic acid and alcohol are combined in the presence of DCC, which activates the carboxyl group and facilitates the nucleophilic attack by the alcohol. The reaction's efficiency can be further improved by adding an acid catalyst like p-toluenesulfonic acid (pTSA). google.com

| Reactant Alcohol | Resulting (Carbamoylamino) benzoate Product | Common Method | Reference |

| Methanol (B129727) | Methyl (carbamoylamino)benzoate | Fischer-Speier | researchgate.net |

| Ethanol | Ethyl (carbamoylamino)benzoate | Fischer-Speier | researchgate.net |

| Isopropanol | Isopropyl (carbamoylamino)benzoate | DCC/pTSA | google.com |

| Benzyl Alcohol | Benzyl (carbamoylamino)benzoate | Fischer-Speier | nih.gov |

| 1-Hexanol | Hexyl (carbamoylamino)benzoate | DCC/pTSA | google.com |

The introduction of the carbamoylamino (ureido) group can be accomplished through several carbamoylation strategies. The choice of strategy often depends on the available starting materials.

A primary route involves starting with an aminobenzoate ester (e.g., methyl aminobenzoate). This precursor can then be reacted with a suitable carbamoylating agent. For instance, reaction with an isocyanate (R-N=C=O) yields a substituted ureido group. Alternatively, reaction with potassium cyanate (B1221674) in the presence of an acid can introduce the unsubstituted carbamoyl (B1232498) group.

An alternative pathway begins with an aminobenzoic acid. The amino group is first converted to the carbamoylamino group. For example, 3-(carbamoylamino)benzoic acid, also known as 3-ureidobenzoic acid, is a known precursor that can be synthesized and then subsequently esterified as described in the previous section. cymitquimica.com The synthesis of such precursors can involve reacting the aminobenzoic acid with urea (B33335) or other carbamoylating agents. Some syntheses utilize reagents like chloroformates to generate carbamate (B1207046) intermediates which can then be converted to the final product. nih.gov

| Starting Material | Carbamoylating Agent | Resulting Functional Group | Reference |

| Aminobenzoate Ester | Isocyanate (R-N=C=O) | N'-Substituted Ureido | |

| Aminobenzoate Ester | Carbamoyl chloride | Ureido | |

| Aminobenzoic Acid | Urea | Ureido | cymitquimica.com |

| Aminobenzoic Acid | Potassium Cyanate/Acid | Ureido | |

| Aminobenzoic Acid | Substituted Chloroformate | Carbamate Intermediate | nih.gov |

Carbamoylation followed by Esterification: An aminobenzoic acid is used as the initial precursor. cymitquimica.combiosynth.com The amino group is first functionalized to form the carbamoylamino moiety, yielding a (carbamoylamino)benzoic acid intermediate. This intermediate is then subjected to esterification to form the final product. cymitquimica.com

Esterification followed by Carbamoylation: An aminobenzoic acid is first esterified to produce an aminobenzoate ester. Subsequently, the amino group of the ester is converted into the desired carbamoylamino group.

The choice between these sequences depends on factors like the reactivity of the functional groups and the compatibility of reagents with the rest of the molecule. For example, if the desired alcohol for esterification is sensitive to the conditions required for carbamoylation, the esterification is typically performed last. Key precursors like 2-, 3-, or 4-aminobenzoic acid and their corresponding esters are foundational to these synthetic plans. nih.govresearchgate.net

| Synthetic Sequence | Step 1: Precursor | Step 2: Intermediate | Step 3: Final Product | Reference |

| Sequence A | p-Aminobenzoic Acid | p-(Carbamoylamino)benzoic acid | Alkyl p-(carbamoylamino)benzoate | researchgate.netcymitquimica.com |

| Sequence B | p-Aminobenzoic Acid | Ethyl p-aminobenzoate (Benzocaine) | Ethyl p-(carbamoylamino)benzoate | researchgate.netnih.gov |

Advanced Synthetic Techniques and Optimization

To address the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the generation of waste, modern synthetic chemistry has focused on developing more efficient and environmentally benign approaches.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netnih.gov In the context of synthesizing (carbamoylamino) benzoates, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or pyridine (B92270) with more environmentally friendly alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. researchgate.netmdpi.com For example, Fischer esterification often uses an excess of the alcohol reactant, which can also serve as the solvent. researchgate.net

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Alternative Energy Sources: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. ajrconline.org

Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused, such as solid-supported acid catalysts for esterification or recyclable organocatalysts, reduces waste and cost. organic-chemistry.org

| Synthetic Step | Conventional Method | Green Alternative | Key Benefit | Reference |

| Esterification | H₂SO₄ catalyst, reflux for hours | Microwave-assisted synthesis | Reduced time and energy | ajrconline.org |

| Solvent Use | Dichloromethane, Pyridine | Ethanol, Water, or solvent-free | Reduced toxicity and waste | researchgate.netmdpi.com |

| Catalyst | Stoichiometric coupling agents | Recyclable solid acid catalyst | Waste reduction, reusability | organic-chemistry.org |

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction rates, yields, and selectivity under milder conditions. upertis.ac.iddiva-portal.org For the synthesis of (carbamoylamino) benzoates, catalytic methods can be applied to both the esterification and carbamoylation steps.

In esterification, beyond simple mineral acids, Lewis acids or organocatalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be highly effective, especially when used in conjunction with activating agents like DCC. organic-chemistry.org The development of heterogeneous catalysts (solid-phase catalysts) simplifies product purification, as the catalyst can be removed by simple filtration.

| Technique/Catalyst | Application in Synthesis | Advantage | Reference |

| Heterogeneous Acid Catalyst | Esterification of (carbamoylamino)benzoic acid | Easy separation and recycling of catalyst | diva-portal.org |

| DMAP (Organocatalyst) | Acylation / Esterification | High activity, mild conditions | organic-chemistry.org |

| Biocatalysis (e.g., Lipases) | Esterification / Amide formation | High selectivity, mild conditions, green | rsc.orgdiva-portal.org |

| Continuous Flow Reactors | Multi-step synthesis | Enhanced safety, rapid optimization, scalability | mit.eduwhiterose.ac.uk |

| Microwave-Assisted Synthesis | Esterification / Carbamoylation | Drastic reduction in reaction time | ajrconline.org |

Derivatization Pathways and Functionalization Strategies

The this compound scaffold serves as a versatile template in synthetic organic chemistry. Its structure, featuring a benzoate ester, a carbamoyl (urea) linkage, and an aromatic ring, presents multiple sites for chemical modification. Functionalization strategies can be directed at any of these regions to generate a diverse library of derivatives with tailored properties.

The benzoate ester group is a primary site for functionalization, allowing for the introduction of a wide array of substituents through several classic organic reactions. The reactivity of this moiety is well-established, and these transformations are generally applicable to the this compound framework.

Key transformations include:

Hydrolysis: The ester can be saponified under basic conditions (e.g., using sodium hydroxide) or hydrolyzed under acidic conditions to yield the corresponding (carbamoylamino)benzoic acid. This carboxylic acid is a crucial intermediate, enabling further reactions such as amide bond formation. Studies on various benzoate esters show that hydrolysis rates can be influenced by factors like the steric and electronic nature of the alcohol portion. unil.ch

Transesterification: This reaction involves converting one ester into another by reaction with an alcohol, typically in the presence of an acid or base catalyst. This pathway allows for the simple exchange of the alkyl or aryl group of the ester, which can be used to modulate the molecule's solubility and lipophilicity. unil.ch

Reduction: The ester group can be reduced to a primary alcohol (a (carbamoylamino)phenyl)methanol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar ester group into a tetrahedral carbinol, significantly altering the molecule's three-dimensional shape and polarity. organic-chemistry.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This introduces a new amide bond, further increasing the potential for hydrogen bonding interactions.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ester carbonyl can produce tertiary alcohols, providing a route to introduce complex carbon-based substituents.

These modifications are summarized in the table below.

| Reaction Type | Typical Reagents | Product Functional Group | Significance |

| Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid | Creates intermediate for amide coupling. unil.ch |

| Transesterification | R'-OH, Acid/Base Catalyst | New Ester | Modulates solubility and physical properties. unil.ch |

| Reduction | LiAlH₄ | Primary Alcohol | Alters molecular geometry and polarity. organic-chemistry.org |

| Aminolysis | R'R''NH | Amide | Introduces new hydrogen-bonding sites. |

| Grignard Reaction | R'-MgX | Tertiary Alcohol | Allows for complex carbon skeleton construction. |

The electronic properties of the substituents on the aromatic ring profoundly influence the reactivity of the this compound scaffold in reactions such as electrophilic aromatic substitution. The two key functional groups attached to the ring, the carbamoylamino group and the benzoate ester, exert opposing electronic effects. libretexts.orgminia.edu.eg

Carbamoylamino Group (-NH-C(=O)-NH₂): The nitrogen atom directly attached to the aromatic ring possesses a lone pair of electrons. This pair can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density of the ring. stpeters.co.in This electron-donating effect makes the ring more nucleophilic and thus more reactive towards electrophiles. This group is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

Benzoate Ester Group (-C(=O)-OR): The carbonyl group is electron-withdrawing due to the high electronegativity of the oxygen atom. It pulls electron density out of the aromatic ring through both inductive and resonance effects. stpeters.co.in This deactivates the ring, making it less reactive towards electrophilic attack. This group is a deactivating group and directs incoming electrophiles to the meta position.

Furthermore, substituents can be added to the terminal nitrogen of the carbamoyl group or to other positions on the aromatic ring. For example, derivatives like Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate feature chlorine substituents on a pendant phenyl ring. ontosight.ai These substituents can influence the molecule's conformation, solubility, and ability to form intermolecular interactions like hydrogen bonds, which is crucial for its potential biological activity. ontosight.aiontosight.ai

| Group | Type | Electronic Effect | Directing Effect |

| Carbamoylamino (-NHCOR) | Activating | Electron-donating (Resonance) | ortho, para |

| Benzoate Ester (-COOR) | Deactivating | Electron-withdrawing (Inductive & Resonance) | meta |

| Halogens (e.g., -Cl) | Deactivating | Electron-withdrawing (Inductive) | ortho, para |

| Alkyl (e.g., -CH₃) | Activating | Electron-donating (Inductive) | ortho, para |

The this compound core is a valuable building block or "scaffold" for the synthesis of more complex and functionally diverse molecules. researchgate.netcam.ac.uk Its inherent chemical handles allow for its incorporation into larger molecular architectures, which is a common strategy in fields like medicinal chemistry and materials science. cam.ac.ukontosight.ai

The scaffold can be elaborated through various synthetic strategies:

Coupling Reactions: The (carbamoylamino)benzoic acid derivative (obtained via ester hydrolysis) can be coupled with various amines using standard peptide coupling reagents to form complex amides.

Multicomponent Reactions: The scaffold can be designed to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, rapidly increasing molecular diversity.

Attachment of Heterocycles: The scaffold can be functionalized by attaching heterocyclic rings, which are prevalent in biologically active compounds. An example is Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate, where the benzoate is linked to a thiadiazole ring system.

Examples of complex molecules built upon this or a closely related ureido-benzoate scaffold demonstrate its versatility.

| Complex Molecule Example | Key Structural Features | Potential Application Area | Reference |

| (3-Chloro-4-methylphenyl)carbamoylmethyl 4-(carbamoylamino)benzoate | Contains additional chloro, methyl, and phenyl groups. | Pharmaceutical Testing | |

| Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate | Incorporates a thiadiazole heterocyclic ring. | Pharmaceuticals, Agrochemicals | |

| Ethyl 4-[(3-benzyloxy-2-pyridyl)carbamoylamino]benzoate | Features a substituted pyridyl ring linked via the urea moiety. | Pharmacological Research | ontosight.ai |

Industrial Production Methodologies and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires significant process optimization to ensure efficiency, cost-effectiveness, and safety. Industrial methodologies focus on robust and scalable synthetic routes.

Key considerations for large-scale production include:

Process Optimization: Reaction conditions developed in the lab, such as temperature, pressure, reaction time, and catalyst loading, are fine-tuned to maximize yield and purity while minimizing energy consumption and waste generation.

Automation and Flow Chemistry: For large-scale manufacturing, traditional batch reactors may be replaced with automated continuous flow systems. smolecule.com Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and more consistent product quality. This approach allows for synthesis capacities ranging from laboratory scale to thousands of liters. chemsrc.com

Reagent Sourcing and Cost: The cost and availability of starting materials are critical for industrial viability. The synthesis is designed around readily available and inexpensive chemical feedstocks.

Purification Techniques: Scalable purification methods such as crystallization, distillation, and industrial-scale chromatography are employed to achieve the high purity required for applications like pharmaceuticals (e.g., >99% purity). lookchem.com

Waste Management: The environmental impact is minimized by developing processes that reduce solvent usage and recycle catalysts and unreacted starting materials where possible.

Companies involved in chemical manufacturing report the capability to produce related compounds on a multi-kilogram to ton scale, utilizing modern manufacturing bases and R&D centers to support process development and quality control. chemsrc.comlookchem.com

Spectroscopic and Structural Elucidation Techniques in Carbamoylamino Benzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds like (Carbamoylamino) benzoate (B1203000). ontosight.ai It provides extensive information about the molecular structure and connectivity of atoms. utdallas.edu

Proton NMR (¹H-NMR) Analysis of Aromatic and Aliphatic Environments

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. acdlabs.com The chemical shift (δ) of a proton is influenced by the electron density around it, allowing for the differentiation of various proton types such as those in aromatic and aliphatic regions. acdlabs.comlibretexts.org In (Carbamoylamino) benzoate, the aromatic protons on the benzoate ring would exhibit signals in a distinct region of the spectrum, typically between 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. acdlabs.comlibretexts.org The specific splitting patterns of these aromatic protons (e.g., doublet of doublets, triplet) can provide information about their relative positions on the ring. researchgate.net

The protons of the carbamoylamino group (-NHCONH2) would also produce characteristic signals. The amide (NH) protons typically appear as broad signals due to quadrupole broadening and their chemical exchange with trace amounts of water. The protons of the aliphatic portion of an ester group, if present (e.g., an ethyl or methyl group), would resonate at higher field (lower ppm values) compared to the aromatic protons. acdlabs.com The integration of the peak areas in a ¹H-NMR spectrum is proportional to the number of equivalent protons giving rise to the signal, providing a quantitative measure of the different types of protons in the molecule. acdlabs.com

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.0 - 9.0 acdlabs.comlibretexts.org |

| Amide (R-NH-C=O) | 5.0 - 9.0 |

| Carbamoyl (B1232498) (H2N-C=O) | 5.0 - 8.0 |

| Aliphatic (next to ester, e.g., -O-CH2-CH3) | 3.5 - 4.5 |

| Aliphatic (e.g., -O-CH2-CH3) | 1.0 - 1.5 |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Unlike ¹H-NMR, where proton-proton coupling can complicate spectra, ¹³C-NMR spectra are often recorded with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.org This simplifies the spectrum and facilitates the identification of the number of unique carbon atoms in the molecule. libretexts.org

For this compound, the carbonyl carbons of the ester and carbamoyl groups would appear at the downfield end of the spectrum (typically 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. bhu.ac.in The aromatic carbons would resonate in the range of approximately 110-150 ppm. bhu.ac.in The chemical shifts of the aliphatic carbons, if present, would be found at the upfield end of the spectrum. bhu.ac.in The greater chemical shift range of ¹³C-NMR compared to ¹H-NMR often allows for the clear resolution of signals for each carbon atom, even in complex molecules. libretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (Ester, R-C OOR') | 165 - 175 |

| Carbonyl (Carbamoyl, R-NHC O-NH2) | 155 - 165 |

| Aromatic (Ar-C) | 110 - 150 bhu.ac.in |

| Aliphatic (next to oxygen, e.g., -O-C H2-CH3) | 60 - 70 |

| Aliphatic (e.g., -O-CH2-C H3) | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org In this compound, COSY would be used to establish the connectivity between adjacent protons on the aromatic ring and within any aliphatic chains. libretexts.org Cross-peaks in the COSY spectrum indicate which protons are coupled to each other. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It is invaluable for assigning specific proton signals to their corresponding carbon atoms in the molecule's framework. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.eduvscht.cz It works by detecting the absorption of infrared radiation by molecular vibrations. vscht.cz

Characteristic Vibrational Frequencies of Carbamoyl and Ester Groups

The this compound molecule contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum.

Carbamoyl Group (-NHCONH2) : This group exhibits several distinct vibrations. The N-H stretching vibrations of the primary amine (NH2) and secondary amine (NH) typically appear as one or two bands in the region of 3100-3500 cm⁻¹. utdallas.edu The carbonyl (C=O) stretching vibration of the carbamoyl group is a strong, prominent band usually found around 1650-1690 cm⁻¹.

Ester Group (-COOR) : The most characteristic absorption for an ester is the strong C=O stretching vibration, which for benzoate esters, appears in the range of 1715-1730 cm⁻¹. udel.edu Conjugation with the aromatic ring can slightly lower this frequency. libretexts.org Additionally, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org Specifically for benzoate esters, a characteristic absorption is often observed around 1250-1300 cm⁻¹. udel.edu

The presence of an aromatic ring is also indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Carbamoyl (-NHCONH2) | N-H Stretch | 3100 - 3500 utdallas.edu |

| C=O Stretch | 1650 - 1690 | |

| Ester (-COOR) | C=O Stretch | 1715 - 1730 udel.edu |

| C-O Stretch | 1000 - 1300 libretexts.org | |

| Aromatic Ring | C-H Stretch | > 3000 libretexts.org |

| C=C Stretch | 1400 - 1600 libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org

Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically forming a molecular ion (M⁺). The m/z value of this molecular ion corresponds to the molecular weight of the compound. rsc.org

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm its identity. libretexts.orglibretexts.org For this compound, common fragmentation pathways would likely involve the cleavage of the ester and carbamoyl groups. For example, the loss of the alkoxy group (-OR) from the ester or the loss of the amino group (-NH2) or isocyanic acid (HNCO) from the carbamoyl moiety would result in characteristic fragment ions. The analysis of these fragmentation patterns provides a "fingerprint" that helps to elucidate the structure of the parent molecule. libretexts.org In some cases, specific fragmentation patterns can arise from interactions between adjacent functional groups, providing further structural information. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been instrumental in revealing the detailed structural features of various this compound derivatives. Through the diffraction of X-rays by a single crystal, a comprehensive three-dimensional map of electron density is obtained, from which the precise positions of atoms can be determined. This technique has provided invaluable insights into the conformational preferences and supramolecular organization of this class of compounds.

The conformation of this compound derivatives is largely defined by the rotational freedom around several key single bonds, leading to various possible spatial arrangements. X-ray diffraction studies provide precise values for the dihedral angles between different planar fragments within the molecule, offering a quantitative description of its shape.

In the case of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, the molecule is composed of two methyl benzoate moieties linked by a central urea (B33335) fragment. researchgate.netiucr.org The crystal structure reveals that the molecule is not planar. The dihedral angles between the central urea [N—C(=O)—N] fragment and the two attached benzene (B151609) rings are 20.20 (14)° and 24.24 (13)°, respectively. researchgate.netiucr.org Furthermore, the two phenyl rings are twisted with respect to each other, exhibiting a dihedral angle of 42.1 (1)°. researchgate.netiucr.org This twisted conformation is a result of steric hindrance and the optimization of intramolecular interactions.

For ethyl 4-(3-butyrylthio-ureido)benzoate, the molecule consists of two main planar units: the ethyl benzoate group and the butyrylthio-ureido group. nih.gov These two planes are not coplanar, with an inter-planar angle of 33.38 (3)°. nih.govresearchgate.net This significant twist is a key conformational feature of this derivative.

A similar, yet distinct, conformation is observed in ethyl 4-(3-benzoylthioureido)benzoate, which crystallizes in the thioamide form. researchgate.net The molecule maintains a non-planar arrangement, a common feature in this family of compounds.

The analysis of these dihedral angles is critical for understanding how the molecular shape influences the packing in the solid state and potentially its interaction with biological targets.

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Description | Dihedral Angle (°) |

| Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate | Between central urea fragment and benzene ring 1 | 20.20 (14) |

| Between central urea fragment and benzene ring 2 | 24.24 (13) | |

| Between the two phenyl rings | 42.1 (1) | |

| Ethyl 4-(3-butyrylthio-ureido)benzoate | Between the ethyl benzoate plane and the butyrylthio-ureido plane | 33.38 (3) |

Hydrogen bonding plays a pivotal role in dictating the conformation and crystal packing of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed in their crystal structures.

Intramolecular Hydrogen Bonding:

In many this compound derivatives, intramolecular hydrogen bonds are formed, which stabilize the molecular conformation. For instance, in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, two intramolecular N—H⋯O hydrogen bonds are present. researchgate.netiucr.orgresearchgate.net These interactions involve the hydrogen atom of the urea's nitrogen and the oxygen atom of the methoxycarbonyl group on the adjacent benzene ring, leading to the formation of stable six-membered rings, denoted as S(6) in graph-set notation. researchgate.netiucr.org

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are the primary driving force for the assembly of molecules in the crystal lattice. In the crystal structure of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, molecules form centrosymmetric dimers through pairs of C—H⋯O interactions, creating R2²(14) loops. researchgate.netiucr.org

In the case of ethyl 4-(3-butyrylthio-ureido)benzoate, molecules are connected into chains by classical N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions occur between the second NH group of the ureido moiety and the carbonyl oxygen of the benzoate group of a neighboring molecule. nih.govresearchgate.net A similar pattern of intermolecular N—H⋯O hydrogen bonding connects molecules of ethyl 4-(3-benzoylthioureido)benzoate into chains. researchgate.net

Table 2: Hydrogen Bonding Parameters in Selected this compound Derivatives

| Compound | Donor-H···Acceptor | Type | Description |

| Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate | N—H⋯O | Intramolecular | Forms S(6) ring |

| C—H⋯O | Intermolecular | Forms R2²(14) loops in dimers | |

| Ethyl 4-(3-butyrylthio-ureido)benzoate | N—H⋯O | Intramolecular | Within the thio-urea unit |

| N—H⋯O | Intermolecular | Connects molecules into chains | |

| Ethyl 4-(3-benzoylthioureido)benzoate | N—H⋯O | Intramolecular | Within the thiourea (B124793) system |

| N—H⋯O | Intermolecular | Connects molecules into chains |

The centrosymmetric dimers formed by methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate through C—H⋯O interactions are further linked by additional C—H⋯O interactions, resulting in the formation of sheets that extend along the (011) plane of the crystal. researchgate.netiucr.org This layered arrangement is a common packing motif in organic crystals.

For ethyl 4-(3-butyrylthio-ureido)benzoate, the intermolecular N—H⋯O hydrogen bonds lead to the formation of one-dimensional chains of molecules. nih.govresearchgate.net These chains then pack in a way that maximizes van der Waals interactions, resulting in a stable three-dimensional crystal lattice. The chains are specifically oriented parallel to the direction in the crystal. nih.gov Similarly, the molecules of ethyl 4-(3-benzoylthioureido)benzoate are connected in chains parallel to the direction. researchgate.net

The study of these supramolecular structures is essential for understanding the physical properties of the crystalline material, such as its stability, solubility, and melting point. The intricate network of non-covalent interactions provides the cohesive forces that hold the crystal together.

Computational Chemistry and Molecular Modeling Studies of Carbamoylamino Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netfrontiersin.org DFT has become a widely used method due to its favorable balance of computational cost and accuracy, making it suitable for studying large molecular systems. frontiersin.org These calculations can determine optimized geometries, reaction energetics, and a wide array of spectroscopic properties. researchgate.netsnf.ch For (Carbamoylamino) benzoate (B1203000), DFT provides the theoretical foundation for analyzing its structure and reactivity.

Geometry optimization is a primary step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. arxiv.orgmdpi.com This process involves iterative calculations of the molecule's energy and the forces on each atom until a stable minimum on the potential energy surface is located. cp2k.org For (Carbamoylamino) benzoate, geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis, performed on the optimized geometry, reveals key chemical descriptors. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 1: Calculated Geometrical and Electronic Parameters for this compound Illustrative data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -645.1234 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.62 |

| Dipole Moment (Debye) | 3.45 |

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. researchgate.net DFT methods can accurately forecast vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Visible), and Nuclear Magnetic Resonance (NMR) chemical shifts. plos.org

To predict the vibrational spectrum of this compound, frequency calculations are performed on the optimized structure. The resulting frequencies correspond to the vibrational modes of the molecule, such as C=O stretching, N-H bending, and aromatic C-H stretching. These predicted spectra can aid in the interpretation of experimental IR and Raman data.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the isotropic magnetic shielding constants for each nucleus. plos.org These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts. plos.org Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Visible absorption, providing values for the maximum absorption wavelengths (λmax). plos.org

Table 2: Predicted Spectroscopic Data for this compound Illustrative data based on established computational methodologies.

| Spectroscopic Data | Predicted Value | Description |

|---|---|---|

| ¹³C NMR (ppm) | 168.5 | Carbonyl carbon (C=O) of the carboxylate group |

| ¹³C NMR (ppm) | 155.2 | Carbonyl carbon (C=O) of the carbamoyl (B1232498) group |

| ¹H NMR (ppm) | 8.5 - 9.5 | Amide (N-H) protons |

| IR Frequency (cm⁻¹) | ~1710 | Carboxylate C=O stretch |

| IR Frequency (cm⁻¹) | ~1680 | Carbamoyl C=O stretch |

| UV-Vis λmax (nm) | ~275 | π-π* transition of the aromatic ring |

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rug.nlarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and thermodynamic properties. rug.nl

For this compound, MD simulations can reveal its conformational landscape. The molecule possesses several rotatable bonds, particularly around the carbamoylamino linkage. By simulating the molecule in a solvent box (e.g., water), one can observe the preferred conformations and the energy barriers between them. ethz.ch This conformational analysis is crucial as the three-dimensional shape of a molecule dictates its interaction with other molecules, including biological receptors. beilstein-journals.org Analysis of the simulation trajectory can provide information on the flexibility of different parts of the molecule and the stability of intramolecular hydrogen bonds.

Molecular Docking Investigations of Receptor-Ligand Interactions (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is widely used to understand the basis of molecular recognition and to screen for potential bioactive compounds. researchgate.net In a non-clinical context, docking can be used to investigate how this compound might interact with various enzymes or proteins. For instance, benzoate derivatives have been studied as inhibitors of enzymes like benzoate 4-monooxygenase. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. researchgate.net The results provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. ljmu.ac.uk

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site This table presents hypothetical data to demonstrate the output of a typical molecular docking study.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Hydrogen Bonds | Carbamoyl N-H with Asp120 backbone C=O |

| Carboxylate O- with Arg256 side chain N-H | |

| Hydrophobic Interactions | Benzoate ring with Phe150, Leu208 |

| Interacting Residues | Arg256, Phe150, Asp120, Leu208, Ser122 |

Structure-Based Design and In Silico Screening Methodologies

The structural and interaction data derived from quantum chemistry and docking studies on this compound can form the basis for structure-based design and in silico screening. researchgate.net If the this compound scaffold is identified as having interesting properties, computational methods can be used to design new derivatives with enhanced characteristics. nih.gov

In silico or virtual screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. canterbury.ac.nzresearchgate.net Starting with the this compound core, a virtual library of analogues can be created by systematically modifying its functional groups. This library can then be docked against a protein of interest. europeanreview.org The top-scoring compounds from the virtual screen are then prioritized for synthesis and experimental testing, significantly streamlining the discovery process. This approach allows for the rapid exploration of chemical space and the identification of novel compounds with desired properties based on the foundational this compound structure. nih.gov

Chemical Reactivity and Mechanistic Investigations of Carbamoylamino Benzoate

Oxidation Reactions and Pathways

The (Carbamoylamino) benzoate (B1203000) molecule presents several sites susceptible to oxidation, including the nitrogen atoms of the carbamoylamino group and the aromatic ring itself. The specific pathway and resulting products are highly dependent on the oxidizing agent and reaction conditions.

The amino moiety within the carbamoylamino group can undergo oxidation. Under controlled conditions with specific oxidizing agents, the nitrogen atom can be targeted. For instance, analogous compounds with amino groups can be oxidized to form nitro or N-oxide derivatives. The phenylamino (B1219803) group in methyl 4-(phenylamino)benzoate, a related structure, undergoes selective oxidation to yield methyl 4-nitrobenzoate (B1230335) or methyl 4-(N-oxidophenylamino)benzoate depending on the oxidant used. Microbial or enzymatic oxidation represents another pathway. The catabolism of benzoate in certain microorganisms proceeds through the "box pathway," which involves initial activation to benzoyl-CoA followed by oxygenation and ring cleavage. nih.gov Furthermore, cytochrome P450 enzymes are known to mediate the oxidative cleavage of esters and amides. nih.gov This enzymatic process typically involves hydroxylation at the alpha-carbon of the alcohol or acyl component, leading to an unstable intermediate that decomposes to carbonyl products. nih.gov

Table 1: Potential Oxidation Reactions of (Carbamoylamino) benzoate

| Reaction Type | Potential Reagent/Condition | Probable Product(s) | Mechanistic Insight |

|---|---|---|---|

| N-Oxidation | H₂O₂/Fe³⁺ | N-Oxide derivative | Oxidation of the amino group via radical intermediates. |

| Ring/Side-Chain Oxidation | KMnO₄ (strong oxidant) | Ring cleavage or oxidation to nitro derivatives | Depends on the position of the carbamoylamino group and reaction severity. |

| Enzymatic Cleavage | Cytochrome P450 enzymes | Carbonyl products (aldehydes) and corresponding carbamic acid/amine | Involves hydroxylation at the α-carbon of the ester's alcohol moiety. nih.gov |

Hydrolysis and Ester Cleavage Mechanisms

The ester and carbamoyl (B1232498) functionalities of this compound are both susceptible to hydrolysis, typically under acidic or basic conditions.

Ester Hydrolysis The ester linkage is readily cleaved by hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, essentially the reverse of Fischer esterification. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of the alcohol yield the corresponding carboxylic acid, in this case, a (carbamoylamino)benzoic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion. The alkoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and an alcohol. libretexts.org

Carbamoyl Group Hydrolysis The carbamate-like linkage within the carbamoylamino group can also undergo hydrolysis. Carbamates are known to hydrolyze, breaking down into an amine, an alcohol, and carbon dioxide. researchgate.net In the context of this compound, hydrolysis of this group would lead to the formation of an aminobenzoate, carbon dioxide, and ammonia (B1221849). The stability of the carbamate (B1207046) linkage is pH-dependent; it is generally more stable under acidic conditions and hydrolyzes more rapidly at neutral or alkaline pH. researchgate.net

Reactions Involving the Carbamoyl Group

The carbamoyl group (-NH-CO-NH₂) is a versatile functional group that can participate in several characteristic reactions beyond simple hydrolysis.

One significant reaction is intramolecular cyclization. For instance, N-carbamoyl-L-glutamic acid, which contains a carbamoyl group and a carboxylic acid, can degrade in an acidic medium to form a cyclic hydantoin (B18101) derivative. researchgate.net This suggests that this compound, particularly isomers where the carbamoyl and ester groups are ortho to each other, could potentially undergo intramolecular cyclization upon hydrolysis of the ester to a carboxylic acid.

The carbamoyl group can also act as a carbamoylating agent. Carbamoylimidazolium salts, which are activated carbamoyl derivatives, are effective reagents for transferring a carbamoyl group to various nucleophiles, including amines, alcohols, and thiols, to produce ureas, carbamates, and thiocarbamates, respectively. organic-chemistry.org This implies that under appropriate conditions, the carbamoyl group of this compound could be transferred to other nucleophilic species.

Table 2: Representative Reactions of the Carbamoyl Group

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Intramolecular Cyclization | The carbamoyl group reacts with another functional group within the same molecule. | Formation of a cyclic urea (B33335) or hydantoin-like structure, especially after hydrolysis of the ester group. researchgate.net |

| Transcarbamoylation | Transfer of the carbamoyl group to an external nucleophile (e.g., an amine or alcohol). | Formation of a new urea or carbamate, releasing aminobenzoate. organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) are controlled by the directing effects of the carbamoylamino and ester substituents.

The carbamoylamino group (-NHCONH₂) is an activating group and an ortho, para-director. libretexts.org The nitrogen atom directly attached to the ring possesses a lone pair of electrons that can be donated into the ring through resonance. This donation stabilizes the positively charged intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. libretexts.org

Conversely, the benzoate ester group is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the ring, making it less nucleophilic and slowing the reaction. libretexts.org In a molecule with competing directors, the more strongly activating group typically controls the position of substitution. Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho and para to the carbamoylamino group.

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is generally unfavorable for benzene derivatives unless the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, and contains a good leaving group (e.g., a halide). doubtnut.com The (carbamoylamino) group is activating, and the ester group is only moderately deactivating. Therefore, this compound itself is not expected to be reactive towards NAS. The reaction would only become feasible if the aromatic ring were further substituted with strong EWGs at positions ortho or para to a suitable leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com

Cycloaddition and Condensation Reactions Utilizing this compound

The unsaturated systems within this compound allow it to participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds. libretexts.org Carbamates, which are structurally analogous to the carbamoylamino moiety, have been shown to undergo higher-order [8+2]-cycloaddition reactions with N-sulfonyl azaheptafulvenes under basic conditions. researchgate.net This provides a pathway to highly functionalized fused-ring systems. researchgate.net This reactivity suggests that the carbamoylamino group could serve as the two-electron component in similar cycloaddition processes.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also relevant. The synthesis of related benzoate esters often involves condensation reactions between a benzoic acid derivative and an amine or alcohol. ontosight.ai While the this compound is a product of such a reaction, it could also serve as a substrate in further condensations. For example, the N-H protons of the carbamoyl group have some acidity and could potentially participate in base-catalyzed condensation reactions with carbonyl compounds like aldehydes, similar to the initial steps of an Aldol-type condensation. iitk.ac.in

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the principles of physical organic chemistry allow for predictions regarding the factors that influence reaction rates and equilibria.

Reaction Kinetics The rates of the reactions discussed are influenced by several factors:

Substituent Effects : The electronic nature of substituents on the aromatic ring will significantly alter the kinetics. For electrophilic aromatic substitution, electron-donating groups will increase the rate, while electron-withdrawing groups will decrease it. libretexts.org

Steric Hindrance : Bulky groups near the reaction center can slow down reactions, such as ester hydrolysis, by impeding the approach of the nucleophile. spcmc.ac.in

Solvent and Catalyst : The choice of solvent can affect the stability of intermediates and transition states. For instance, polar solvents can stabilize charged intermediates in NAS. researchgate.net The presence and concentration of acid or base catalysts are critical for hydrolysis rates.

Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate according to the Arrhenius equation.

Thermodynamic Studies Thermodynamic analysis focuses on the relative stability of reactants and products, determining the position of equilibrium.

Hydrolysis : Ester hydrolysis is an equilibrium process in acidic media, but it is driven to completion (thermodynamically favorable) under basic conditions due to the formation of the stable carboxylate salt. libretexts.org

Adsorption : Thermodynamic parameters have been studied for the adsorption of benzoic acid onto activated charcoal, showing the process to be spontaneous and exothermic. researchgate.net While this is a physical process, it highlights that thermodynamic data can be obtained to characterize the interactions of benzoate derivatives.

Developing detailed kinetic models for the synthesis of complex molecules is a crucial aspect of pharmaceutical process design, often involving the comparison of multiple potential reaction pathways. rsc.org

Table 3: Factors Influencing Reaction Kinetics of this compound

| Reaction Type | Influencing Factor | Expected Kinetic Effect |

|---|---|---|

| Ester Hydrolysis | Strong acid/base catalyst | Increases reaction rate significantly. |

| Electrophilic Aromatic Substitution | Additional electron-donating group on the ring | Increases reaction rate. |

| Electrophilic Aromatic Substitution | Additional electron-withdrawing group on the ring | Decreases reaction rate. |

Derivatives and Analogues of Carbamoylamino Benzoate: Design and Synthesis

Design Principles for Novel (Carbamoylamino) benzoate (B1203000) Structures

The design of new (Carbamoylamino) benzoate structures is a meticulous process guided by several key principles aimed at optimizing their chemical and biological properties. A fundamental approach is the investigation of structure-activity relationships (SAR). By systematically modifying different parts of the this compound scaffold and observing the resulting changes in activity, researchers can identify which functional groups and structural features are crucial for a desired effect.

Pharmacophore modeling is another critical tool in the rational design of these compounds. nih.govuniv-batna2.dzroutledge.com A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govnih.gov For this compound derivatives, a pharmacophore model might include hydrogen bond donors and acceptors from the carbamoylamino group, the benzoate carbonyl, and aromatic features of the phenyl rings. nih.gov These models are then used to design new molecules that fit the pharmacophore and are therefore more likely to be active.

Bioisosteric replacement is a widely used strategy in drug design that involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. sciencescholar.us In the context of this compound analogues, a phenyl ring might be replaced with a different aromatic or even a non-aromatic cyclic group to explore new chemical space and intellectual property opportunities. mdpi.comencyclopedia.pub Similarly, the carbamoylamino linker can be modified to alter flexibility and hydrogen bonding capacity.

Synthesis of Substituted Benzoate Derivatives

The synthesis of substituted this compound derivatives typically involves the formation of the central urea (B33335) or carbamate (B1207046) linkage. A common and versatile method is the reaction of a substituted aminobenzoate with an appropriate isocyanate. researchgate.net This reaction is generally high-yielding and allows for a wide variety of substituents to be introduced on either side of the carbamoylamino bridge.

For instance, the synthesis of Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate can be achieved by reacting methyl 4-aminobenzoate (B8803810) with 3-fluorophenyl isocyanate. researchgate.net The versatility of this approach allows for the introduction of a diverse array of substituents on both the benzoate and the phenylurea moieties, enabling the systematic exploration of structure-activity relationships.

Alternative synthetic strategies include the use of phosgene (B1210022) or its equivalents to first form a chloroformate or an isocyanate from the aminobenzoate, which is then reacted with an amine. fabad.org.tr Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of aryl carbamates from aryl halides or triflates and sodium cyanate (B1221674), followed by the introduction of an alcohol. fabad.org.tr

Heterocyclic Ring Incorporations and Modifications

The incorporation of heterocyclic rings into the this compound scaffold is a common strategy to expand chemical diversity and modulate biological activity. sciencescholar.usimperial.ac.uk Heterocycles can introduce new hydrogen bonding patterns, alter solubility and metabolic stability, and provide novel interactions with biological targets. sciencescholar.usimperial.ac.uk

A notable example is the synthesis of 3-(carbamoylamino)benzofuran-2(3H)-ones. researchgate.netablesci.com These compounds can be prepared through an electrophilic α-amidoalkylation of phenols in what is known as the Tscherniac-Einhorn reaction. researchgate.net This approach allows for the construction of the fused heterocyclic ring system with the carbamoylamino moiety at a key position.

Thiazole-containing derivatives, such as ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate, represent another important class. nih.govfabad.org.trvulcanchem.com The synthesis of these compounds typically involves the initial formation of the thiazole (B1198619) ring, for example, through the Hantzsch thiazole synthesis by condensing a thiourea (B124793) derivative with an α-haloketone, followed by the coupling to the benzoate portion. sciencescholar.us The incorporation of other heterocyclic systems, such as indoles and pyrazoles, has also been explored to generate novel analogues. metu.edu.tr

Stereochemical Considerations in Derivative Synthesis

When the this compound derivatives contain chiral centers, the stereochemistry of the molecule becomes a critical factor, as different enantiomers can exhibit distinct biological activities. encyclopedia.pubamericanpharmaceuticalreview.com The synthesis of enantiomerically pure compounds can be achieved through several strategies.

One approach is the use of chiral starting materials. For instance, a chiral aminobenzoate or a chiral isocyanate can be used to introduce a specific stereocenter into the final molecule. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a key bond-forming reaction. encyclopedia.pub This can include chiral organocatalysts for reactions like Michael additions to form a chiral center within a substituent. metu.edu.tr

If a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for this purpose. americanpharmaceuticalreview.commz-at.dersc.orgcsfarmacie.cz These CSPs contain chiral selectors that interact differently with the two enantiomers, leading to their separation. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another viable strategy. encyclopedia.pub

Libraries of this compound Analogues for Screening Research

To efficiently explore the therapeutic potential of this compound derivatives, large and diverse collections of these compounds, known as chemical libraries, are often synthesized for high-throughput screening. nih.gov Combinatorial chemistry provides a powerful set of tools for the rapid generation of such libraries. univ-batna2.dzroutledge.comnih.gov

A common strategy is solid-phase synthesis, where one of the starting materials, typically the aminobenzoate, is attached to a solid support, such as a resin bead. nih.gov The subsequent reactions to build the this compound scaffold and introduce diversity are then carried out on this solid support. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

The "split-and-pool" or "split-and-mix" synthesis method is a highly efficient way to generate large combinatorial libraries. nih.gov In this approach, the resin beads are divided into several portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the creation of a vast number of unique compounds in a systematic and efficient manner. After synthesis, the compounds are cleaved from the solid support and are ready for screening.

Non Pharmacological Applications of Carbamoylamino Benzoate and Its Derivatives

Materials Science Applications

The structural features of (Carbamoylamino) benzoate (B1203000) derivatives make them suitable for integration into various materials to enhance their performance and longevity.

UV Absorption and Stabilization in Polymer Systems (e.g., Polyurethane Foams)

These specialized benzoate derivatives function by absorbing harmful UV radiation and dissipating it as less damaging energy, thus preventing the initiation of degradation pathways within the polymer matrix. vibrantcolortech.com The formamidine (B1211174) derivative, for instance, is particularly effective in polyurethane systems, including flexible and rigid foams, coatings, and elastomers. precisioncoating.com Its efficacy is attributed to its strong absorption in the UV-A range, which is a primary contributor to the photodegradation of many polymers. vibrantcolortech.com

The incorporation of such stabilizers into polyurethane formulations is critical for applications where the material is exposed to sunlight, such as in automotive components, outdoor furniture, and building insulation. precisioncoating.comresearchgate.net The table below summarizes the characteristics of a commercially available formamidine benzoate derivative used as a UV stabilizer.

| Property | Value | Reference |

| Chemical Name | Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | precisioncoating.com |

| Appearance | Yellowish Liquid | icm.edu.pl |

| UV Absorption Range | 300-330 nm | vibrantcolortech.com |

| Application | Polyurethane coatings, soft and rigid foams, elastomers, adhesives, and sealants. | precisioncoating.comvibrantcolortech.com |

Role in Medical Coatings (Non-clinical, e.g., Device Protection)

Performance Enhancement in Adhesives

The utility of (Carbamoylamino) benzoate derivatives extends to the formulation of high-performance adhesives. The same properties that make them effective UV stabilizers in polymers also contribute to their role in enhancing the durability and performance of adhesives. vibrantcolortech.com The inclusion of UV absorbers is critical for adhesives used in applications where the bond line may be exposed to sunlight, such as in laminating films or exterior bonding. specialchem.com

Exposure to UV radiation can lead to the degradation of the adhesive polymer, resulting in a loss of adhesive and cohesive strength, discoloration, and ultimately, bond failure. adhesivespecialities.co.inspecialchem.com By incorporating a formamidine benzoate derivative, the adhesive is protected from this degradation, thereby extending its service life and maintaining its performance characteristics over time. vibrantcolortech.com These additives are compatible with a range of adhesive formulations, including those based on polyurethane. precisioncoating.com

The table below outlines the impact of UV stabilizers on adhesive properties.

| Performance Metric | Effect of UV Stabilizer | Reference |

| Adhesive Strength | Maintained over time with UV exposure | adhesivespecialities.co.inspecialchem.com |

| Cohesive Strength | Maintained over time with UV exposure | adhesivespecialities.co.inspecialchem.com |

| Discoloration | Reduced upon UV exposure | adhesivespecialities.co.in |

| Service Life | Extended | specialchem.com |

Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Certain derivatives of benzoic acid have been investigated for their potential in this field. The molecular structure of these compounds, often featuring donor and acceptor groups connected through a conjugated system, can lead to large second- and third-order optical nonlinearities. While specific studies on the NLO properties of this compound are not prominent, related benzoate derivatives have shown promise. The design of molecules with tailored NLO responses is an active area of research, and the this compound scaffold presents a potential platform for the development of new NLO materials.

Industrial and Chemical Process Applications

Beyond their use in finished materials, this compound and its analogs serve as important intermediates in the chemical industry.

Precursor Role in Dye Synthesis

This compound, and more broadly, aminobenzoic acid derivatives, are valuable precursors in the synthesis of azo dyes. rsc.orgcuhk.edu.hkjbiochemtech.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a large and commercially important class of synthetic colorants. rsc.orgjbiochemtech.com

The synthesis of an azo dye typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. cuhk.edu.hk In this context, a compound like 4-(Carbamoylamino)benzoic acid or its derivatives can be used as the coupling component. The carbamoylamino group can be hydrolyzed to a primary amine, which can then be diazotized to form a diazonium salt. This reactive intermediate is then coupled with another aromatic compound to form the final azo dye. The specific structure of the benzoic acid derivative and the coupling partner determines the color and properties of the resulting dye. rsc.orgjbiochemtech.com

The following table provides a generalized reaction scheme for the use of an aminobenzoic acid derivative in azo dye synthesis.

| Step | Reactants | Product |

| 1. Diazotization | Aminobenzoic acid derivative, Nitrous acid (generated from Sodium Nitrite and a strong acid) | Diazonium salt of the benzoic acid derivative |

| 2. Coupling | Diazonium salt, Aromatic coupling component (e.g., a phenol (B47542) or another amine) | Azo dye |

Application in Agrochemical Development

The structural features of this compound have been leveraged in the design of novel agrochemicals, particularly fungicides and plant growth regulators. The carbamate (B1207046) moiety is a well-established pharmacophore in pesticide development, known for its ability to interact with biological targets in pests and plants. nih.gov

Fungicides:

Derivatives of carbamates are recognized for their broad-spectrum fungicidal properties. nih.gov Research into N-aryl carbamate derivatives has demonstrated their potential as effective antifungal agents against a variety of plant pathogens. nih.gov For instance, certain novel coumarin (B35378) derivatives incorporating carboxamide moieties have shown promising fungicidal activity. nih.gov While not directly this compound, these studies highlight the fungicidal potential of the carbamoyl (B1232498) group when incorporated into an aromatic structure. The development of benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) derivatives as fungicides further underscores the utility of related heterocyclic structures in agriculture. google.com These compounds can be applied to foliage, seeds, or the soil to control fungal infections in crops like rice and wheat. google.com

Plant Growth Regulators:

The this compound structure is also relevant to the development of plant growth regulators. Research has shown that certain benzothiazole derivatives can stimulate plant growth. mdpi.com For example, 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones exhibited an average of 25.4% stimulating activity on wheat compared to controls. mdpi.com The synthesis of C-o-carboxyphenyl derivatives of pyrimidine (B1678525) has also been pursued for their potential as plant growth regulators, indicating that benzoic acid derivatives are a key area of investigation. researchgate.net Furthermore, steroidal carbamates have been synthesized and shown to possess plant-growth-promoting activity. mdpi.com